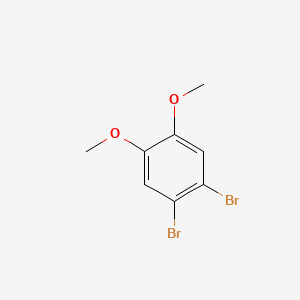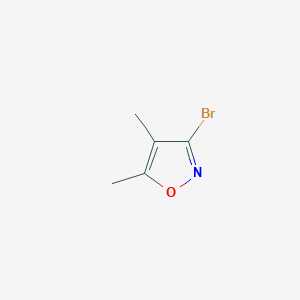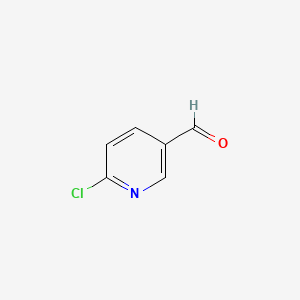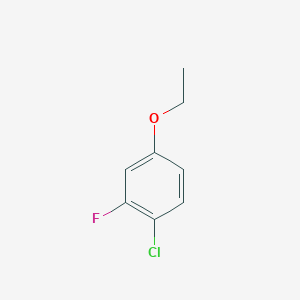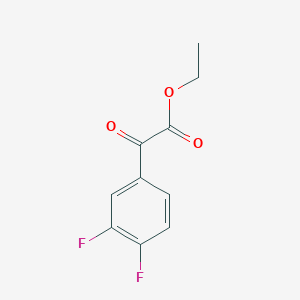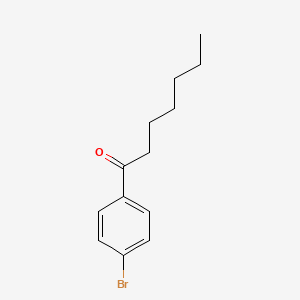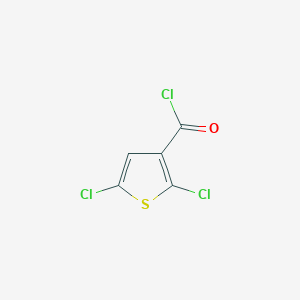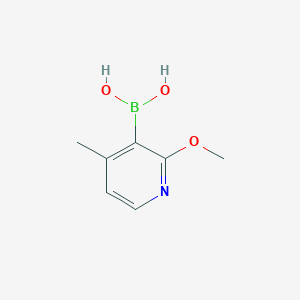
(2-Methoxy-4-methylpyridin-3-yl)boronic acid
Vue d'ensemble
Description
“(2-Methoxy-4-methylpyridin-3-yl)boronic acid” is a boronic acid compound with the empirical formula C7H10BNO3 . It is typically in solid form .
Synthesis Analysis
The synthesis of boronic acids, including “(2-Methoxy-4-methylpyridin-3-yl)boronic acid”, often involves the use of organometallic reagents and boranes . The Suzuki-Miyaura coupling is a common method used in the synthesis of boronic acids . This reaction involves a metal-catalyzed reaction between an organoborane and a halide or triflate under basic conditions .Molecular Structure Analysis
The molecular weight of “(2-Methoxy-4-methylpyridin-3-yl)boronic acid” is 152.94 . The SMILES string representation of this compound is COc1cc(ccn1)B(O)O .Chemical Reactions Analysis
Boronic acids, including “(2-Methoxy-4-methylpyridin-3-yl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . This reaction is used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .Physical And Chemical Properties Analysis
“(2-Methoxy-4-methylpyridin-3-yl)boronic acid” is a solid compound . It has a molecular weight of 152.94 .Applications De Recherche Scientifique
Enzyme Inhibition and Ligand Drugs
Boronic acid compounds, including (2-Methoxy-4-methylpyridin-3-yl)boronic acid, are often utilized as enzyme inhibitors or specific ligand drugs. They have applications in treating tumors, microbial infections, and are also used in anticancer drugs .
Antagonists for Disease Treatment
This compound is used in the preparation of pyridopyrimidinone derivatives which act as AHR antagonists. These antagonists are useful in treating diseases .
Anticancer, Antibacterial, and Antiviral Activities
Boronic acids and their derivatives, such as (2-Methoxy-4-methylpyridin-3-yl)boronic acid, exhibit a range of biological activities including anticancer, antibacterial, and antiviral properties. They are also applied as sensors and delivery systems .
Sensing Applications
Boronic acids interact with cis-diols which is a property exploited in sensing applications. They are used in the development of sensor molecules to improve selectivity towards specific analytes .
Synthesis of Active Compounds
The synthetic processes used to obtain active compounds like (2-Methoxy-4-methylpyridin-3-yl)boronic acid involve electrophilic trapping of arylmetal intermediates with borate esters from aryl halides using Grignard reagents or through lithium–halogen exchange .
Cross-Coupling Reactions and Catalysis
Organoborane compounds, including borinic acids and their chelate derivatives, are used in cross-coupling reactions and catalysis. These reactions are fundamental in creating complex organic compounds for various applications .
Medicinal Chemistry Applications
In medicinal chemistry, borinic acids and their derivatives serve as key intermediates and reagents for the synthesis of pharmaceuticals .
Polymer and Optoelectronics Materials
Borinic acids are also utilized in the development of polymer or optoelectronics materials due to their unique chemical properties .
Mécanisme D'action
Target of Action
The primary target of the compound (2-Methoxy-4-methylpyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (2-Methoxy-4-methylpyridin-3-yl)boronic acid interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as the (2-Methoxy-4-methylpyridin-3-yl)boronic acid, are transferred from boron to palladium .
Biochemical Pathways
The (2-Methoxy-4-methylpyridin-3-yl)boronic acid affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of many organic compounds .
Pharmacokinetics
Boronic acids, in general, are known for their stability and environmental benignity , which could potentially impact their bioavailability.
Result of Action
The result of the action of (2-Methoxy-4-methylpyridin-3-yl)boronic acid is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of (2-Methoxy-4-methylpyridin-3-yl)boronic acid is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound can perform effectively under a variety of environmental conditions.
Safety and Hazards
Orientations Futures
Boronic acids, including “(2-Methoxy-4-methylpyridin-3-yl)boronic acid”, are valuable building blocks in organic synthesis . They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The future directions of research on boronic acids may involve the development of new synthetic methods and applications in various fields .
Propriétés
IUPAC Name |
(2-methoxy-4-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-3-4-9-7(12-2)6(5)8(10)11/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLXSLVBLSRPSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376746 | |
| Record name | 2-Methoxy-4-methylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-4-methylpyridin-3-yl)boronic acid | |
CAS RN |
1029654-21-4 | |
| Record name | 2-Methoxy-4-methylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



